N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine
Description
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is part of the thiazinane family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2)11-14(12-21-16)17-13-4-3-5-15(10-13)18-6-8-22(19,20)9-7-18/h3-5,10,14,17H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKASPUZCQAWULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)NC2=CC(=CC=C2)N3CCS(=O)(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine typically involves the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction forms a six-membered cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-HIV activity and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or analgesic activities .
Comparison with Similar Compounds
Similar Compounds
1,1-dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
(Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.
Cephradine: A well-known antibiotic containing a thiazine skeleton.
Uniqueness
N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-5,5-dimethyloxolan-3-amine is unique due to its specific structural features and the combination of nitrogen and sulfur atoms in its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
